molecular formula C₁₈H₂₄O₆ B1144826 Mono(7-carboxy-2-methyloctyl) phthalate CAS No. 1373125-93-9

Mono(7-carboxy-2-methyloctyl) phthalate

Cat. No.: B1144826
CAS No.: 1373125-93-9
M. Wt: 336.38
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Description

Mono(7-carboxy-2-methyloctyl) phthalate (MCNP) is a phthalate metabolite identified in scientific research for its value in human biomonitoring studies . Phthalates are synthetic chemicals widely used as plasticizers in consumer and industrial products, and assessing human exposure to them is a key area of environmental health research . The primary research application of MCNP is as a urinary biomarker for assessing internal exposure to complex phthalates . Unlike measuring parent phthalates in the environment, the analysis of specific metabolites like MCNP in urine provides a definitive measure of the aggregate internal dose that has been absorbed into the body from all exposure routes, including ingestion, inhalation, and dermal contact . This is crucial for epidemiological studies that investigate potential links between phthalate exposure and human health outcomes . Accurate quantification of metabolites such as MCNP requires advanced analytical techniques, most often involving ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) or high-resolution mass spectrometry (HRMS) to achieve the necessary specificity and sensitivity in a complex biological matrix . This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-carboxy-2-methyloctoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6/c1-12(7-3-4-8-13(2)16(19)20)11-24-18(23)15-10-6-5-9-14(15)17(21)22/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELGYNUSJXUKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(C)C(=O)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873156
Record name Monocarboxynonyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373125-93-9
Record name 1,2-Benzenedicarboxylic acid, 1-(7-carboxy-2-methyloctyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373125-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monocarboxynonyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and CAS registry number for Mono(7-carboxy-2-methyloctyl) phthalate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Mono(7-carboxy-2-methyloctyl) phthalate (MCNP) , a specific oxidative metabolite used as a high-specificity biomarker for assessing exposure to Di-isodecyl phthalate (DIDP) and related high-molecular-weight plasticizers.[1]

Advanced Biomarker for High-Molecular-Weight Phthalate Exposure[1]

Executive Summary

This compound (commonly abbreviated as MCNP or MCiNP ) is a secondary, oxidized metabolite of Di-isodecyl phthalate (DIDP).[1] Unlike primary monoesters (e.g., Mono-isodecyl phthalate, MiDP), which are rapidly excreted or further metabolized, MCNP represents a stable, terminal oxidation product.[1] It is the preferred biomarker for biomonitoring studies due to its elimination half-life and specificity to the isodecyl alkyl chain structure.[1]

This guide details the physicochemical properties, metabolic genesis, and validated LC-MS/MS analytical protocols for the quantification of MCNP in biological matrices.[1]

Chemical Identity & Physicochemical Properties[1][2]

The identification of MCNP relies on distinguishing its specific isomeric structure from other "carboxy-nonyl" or "carboxy-decyl" congeners.[1]

ParameterTechnical Specification
Chemical Name This compound
Synonyms MCNP; MCiNP; 2-(((7-carboxy-2-methyloctyl)oxy)carbonyl)benzoic acid
CAS Registry Number 1373125-93-9
Molecular Formula C₁₈H₂₄O₆
Molecular Weight 336.38 g/mol
Parent Compound Di-isodecyl phthalate (DIDP); Di-decyl phthalate (DDP)
Isomeric Context Represents the ω-oxidation of the 2-methyloctyl isomer of the isodecyl chain.[1]
Structural Analysis

MCNP is an ortho-phthalic acid monoester.[1]

  • Moiety A (Phthalate Ring): One carboxylic acid group is free (position 1), while the other (position 2) retains the ester linkage.[1]

  • Moiety B (Oxidized Alkyl Chain): The esterified alcohol chain is a 2-methyloctyl backbone.[1] The "7-carboxy" designation indicates that the alkyl chain has undergone

    
    -oxidation (or 
    
    
    
    -1 oxidation followed by cleavage) to form a terminal carboxylic acid.[1] This increases water solubility, facilitating urinary excretion.[1]

Metabolic Pathway & Toxicokinetics[1]

High-molecular-weight phthalates like DIDP are not excreted as simple monoesters.[1] They undergo a two-phase biotransformation process.[1] MCNP is formed via Phase I oxidative metabolism before undergoing Phase II conjugation .[1]

Mechanism of Action[1]
  • Hydrolysis: Lipases hydrolyze DIDP to Mono-isodecyl phthalate (MiDP).[1]

  • Oxidation: Cytochrome P450 enzymes hydroxlyate the alkyl chain, which is further oxidized to a carboxylic acid, yielding MCNP.[1]

  • Conjugation: MCNP is glucuronidated by UDP-glucuronosyltransferase (UGT) to increase hydrophilicity for renal clearance.[1]

Pathway Visualization

The following diagram illustrates the biotransformation of DIDP into MCNP and its subsequent conjugation.

Phthalate_Metabolism DIDP Di-isodecyl Phthalate (DIDP) MiDP Mono-isodecyl Phthalate (MiDP) DIDP->MiDP Hydrolysis (Lipases) MCNP Mono(7-carboxy-2-methyloctyl) phthalate (MCNP) MiDP->MCNP ω-Oxidation (CYP450) MCNP_Gluc MCNP-Glucuronide (Excreted) MCNP->MCNP_Gluc Phase II Conjugation (UGT)

Figure 1: Metabolic pathway of DIDP leading to the formation of the biomarker MCNP.[1]

Analytical Protocol: LC-MS/MS Quantification

Scientific Integrity Note: MCNP exists primarily as a glucuronide conjugate in urine (>90%).[1] Therefore, enzymatic deconjugation is a mandatory critical control point (CCP) in this protocol to ensure total MCNP is measured.[1]

Reagents & Standards
  • Analytical Standard: this compound (CAS 1373125-93-9).[1]

  • Internal Standard (IS): MCNP-d4 (Deuterated analog, e.g., Catalog HY-133679S).[1]

  • Enzyme:

    
    -Glucuronidase (E. coli K12 or Helix pomatia).[1]
    
Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Instrumental Analysis Urine Urine Sample (100-500 µL) IS_Add Add Internal Standard (MCNP-d4) Urine->IS_Add Enzyme Enzymatic Hydrolysis (β-Glucuronidase, 37°C, 90 min) SPE Solid Phase Extraction (HLB or C18 Cartridge) Enzyme->SPE IS_Add->Enzyme Elute Elution & Evaporation (Reconstitute in Mobile Phase) SPE->Elute LC UHPLC Separation (C18 Column) Elute->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS

Figure 2: Validated analytical workflow for the quantification of MCNP in human urine.[1]

Step-by-Step Methodology
1. Sample Preparation (Deconjugation)[1]
  • Aliquot: Transfer 200 µL of urine into a glass tube.

  • Buffer: Add 100 µL of Ammonium Acetate buffer (pH 6.5) to stabilize enzymatic activity.[1]

  • Internal Standard: Spike with 10 µL of MCNP-d4 solution (100 ng/mL).

  • Digestion: Add 10 µL

    
    -Glucuronidase. Incubate at 37°C for 90 minutes. Note: Ensure enzyme activity is sufficient to hydrolyze chemically resistant acyl-glucuronides.
    
2. Solid Phase Extraction (SPE)[1][2][3]
  • Conditioning: Condition SPE cartridges (e.g., Oasis HLB) with MeOH followed by water.[1]

  • Loading: Load the hydrolyzed sample.

  • Washing: Wash with 5% MeOH in water to remove salts and polar interferences.[1]

  • Elution: Elute MCNP with 100% Acetonitrile (ACN) or MeOH.

  • Reconstitution: Evaporate solvent under nitrogen and reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:ACN).

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[1]

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 8 minutes.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode.[1]

MRM Transitions (Optimized):

Analyte Precursor Ion (m/z) Product Ion (m/z) Role Collision Energy (eV)
MCNP 335.1 [M-H]⁻ 121.0 Quantifier 25
335.1 77.0 Qualifier 40
335.1 291.1 Qualifier (Loss of CO₂) 15

| MCNP-d4 | 339.1 [M-H]⁻ | 125.0 | Internal Std | 25 |[1]

Note: The transition 335 -> 121 corresponds to the phthalate monoester fragment.[1] The loss of 44 Da (CO2) is characteristic of the carboxylated side chain.[1]

References

  • National Institutes of Health (NIH). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. J-Stage. Link

  • MedChemExpress. this compound-d4 Product Information. Link

  • Alfa Chemistry. this compound Standards. Link

  • Centers for Disease Control and Prevention (CDC). Metabolomic Markers of Phthalate Exposure in Plasma and Urine. PubMed Central.[1] Link

  • University of Queensland. Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites. Link[1]

Sources

Methodological & Application

Application Note: Quantification of Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP) in Human Urine via Automated SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Human exposure to Di(2-ethylhexyl) phthalate (DEHP), a ubiquitous plasticizer, is a significant public health concern due to its endocrine-disrupting properties. Accurate assessment of this exposure relies on the precise quantification of its metabolites in biological matrices. This application note presents a robust and sensitive method for the quantification of Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP), a secondary oxidized metabolite of DEHP, in human urine. The protocol employs enzymatic hydrolysis to account for conjugated metabolites, followed by automated solid-phase extraction (SPE) for sample cleanup and concentration. Detection and quantification are achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode, offering high selectivity and sensitivity suitable for large-scale epidemiological studies.

Introduction

Phthalates are widely used in consumer and industrial products, leading to widespread human exposure.[1] Upon entering the body, parent phthalate diesters like DEHP are rapidly metabolized into primary and secondary metabolites, which are then excreted, primarily in urine.[2] Biomonitoring of these urinary metabolites is the most reliable method for assessing human exposure.[1] MCMOP (also known as MCNP) is a key secondary metabolite formed through the oxidation of the DEHP alkyl chain.[3][4] Since many metabolites are excreted as glucuronide conjugates, a deconjugation step is essential to measure the total concentration, providing a comprehensive picture of exposure.[1][5]

This protocol details a highly specific and validated LC-MS/MS method that incorporates enzymatic hydrolysis and automated online SPE, ensuring high throughput and minimal sample handling.[6][7] The use of a stable isotope-labeled internal standard (SIL-IS) ensures accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[8][9]

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate and accurately quantify MCMOP from the complex urine matrix. The core principle involves three key stages:

  • Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to hydrolyze the glucuronide conjugate of MCMOP, converting it to its free form for accurate measurement of the total metabolite concentration.

  • Sample Cleanup & Concentration: The hydrolyzed sample is subjected to Solid-Phase Extraction (SPE). This step removes interfering matrix components (like salts and urea) and concentrates the analyte, significantly enhancing analytical sensitivity.[10]

  • LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. Chromatographic separation isolates MCMOP from other compounds, and the tandem mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[2] Quantification is achieved by comparing the analyte's response to that of a co-eluting stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine 100 µL Human Urine IS Spike with ¹³C₄-MCMOP Internal Standard Urine->IS Buffer Add Ammonium Acetate Buffer (pH 6.5) IS->Buffer Enzyme Add β-glucuronidase (E. coli) Buffer->Enzyme Incubate Incubate (90 min @ 37°C) Enzyme->Incubate SPE Automated Solid-Phase Extraction (SPE) Incubate->SPE Elute Elute, Evaporate & Reconstitute SPE->Elute LC LC Separation (C18 Column) Elute->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Result Data Quantification MS->Result caption Figure 1. Overall analytical workflow.

Figure 1. Overall analytical workflow.

Materials and Reagents

  • Standards: MCMOP analytical standard and ¹³C₄-MCMOP internal standard (IS) solution.

  • Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid (≥98%); ammonium acetate.

  • Enzyme: β-glucuronidase from E. coli K12 (recombinant).

  • SPE Cartridges: Online Strata-X or equivalent polymeric reversed-phase cartridges.[11]

  • LC Column: C18 analytical column (e.g., 150 x 3.0 mm, 4 µm).[11]

Instrumentation

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a TurboIonSpray or similar electrospray ionization (ESI) source.

  • Automated SPE System: Online or offline automated SPE workstation.[7][12]

Detailed Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare individual stock solutions of MCMOP and ¹³C₄-MCMOP in methanol at a concentration of ~500 µg/mL.[13] Store at -20°C or below.

  • Working Standard Mixture: Combine aliquots of the primary stock to create a mixed working standard solution. Serially dilute this mixture with 50:50 methanol/water to prepare calibration standards covering the desired linear range (e.g., 0.1 to 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of ¹³C₄-MCMOP in 50:50 methanol/water. The concentration should be such that a small volume added to the urine results in a final concentration near the mid-point of the calibration curve (e.g., 10-15 ng/mL).[13]

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations by spiking a pooled urine matrix. These are treated identically to the unknown samples to validate the accuracy and precision of the batch.[8]

Sample Preparation: Hydrolysis and SPE

The sample preparation workflow is designed to efficiently deconjugate and extract MCMOP from urine.

G cluster_hydrolysis Enzymatic Hydrolysis cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation A Aliquot Urine 100 µL sample into a 2 mL vial B Add Reagents Spike with 10 µL of ¹³C₄-MCMOP IS. Add 80 µL of 1M Ammonium Acetate (pH 6.5). Add 25 µL β-glucuronidase enzyme solution. A->B C Incubate Vortex mix. Incubate at 37°C for 90 minutes. B->C E Load Sample Load the entire hydrolyzed sample onto the SPE cartridge. C->E D Condition Cartridge Wash with 1 mL Methanol. Equilibrate with 1 mL Water. D->E F Wash Cartridge Wash with 2 mL of 5% Methanol in Water to remove polar interferences. E->F G Elute Analyte Elute MCMOP with 1 mL of Acetonitrile. F->G H Evaporate & Reconstitute Evaporate eluate to dryness under N₂. Reconstitute in 150 µL of mobile phase A/B (90:10). G->H caption Figure 2. Step-by-step sample preparation.

Figure 2. Step-by-step sample preparation.

Rationale for Key Steps:

  • Enzyme Choice: β-glucuronidase from E. coli is preferred over sources like Helix pomatia because it lacks non-specific esterase activity, which could potentially convert parent phthalate diesters into their monoester metabolites, leading to inaccurate results.[1][11]

  • SPE Sorbent: A polymeric reversed-phase sorbent (e.g., Strata-X) provides robust retention for the moderately nonpolar MCMOP molecule and is stable across a wide pH range, ensuring reproducible extraction.[10][11]

LC-MS/MS Parameters

Accurate quantification relies on optimized chromatographic separation and mass spectrometric detection.

Liquid Chromatography (LC) Conditions: The goal of the LC method is to achieve baseline separation of MCMOP from potential isomers and matrix interferences, ensuring a clean signal for the mass spectrometer. A typical gradient is outlined below.

ParameterValue
Column C18 Reversed-Phase, 150 x 3.0 mm, 4 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 50°C
Injection Vol. 10 µL

Gradient Program:

Time (min) % Mobile Phase B
0.0 40
4.0 40
8.8 100
13.0 100
13.1 40

| 15.0 | 40 |

Rationale: The acidic mobile phase (0.1% formic acid) is crucial for promoting the protonation of silanol groups on the column, reducing peak tailing, and enhancing ionization efficiency in the ESI source for acidic analytes like MCMOP.[13][14]

Tandem Mass Spectrometry (MS/MS) Conditions: The instrument is operated in negative ESI mode, as the carboxyl groups on MCMOP are readily deprotonated to form [M-H]⁻ ions.[8][15] MRM is used for its superior selectivity and sensitivity. Two transitions (a quantifier and a qualifier) are monitored for both the analyte and its internal standard to ensure confident identification and quantification.[16]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
MCMOP 335.2143.1 Quantifier
335.2207.1Qualifier
¹³C₄-MCMOP (IS) 339.2147.1 Quantifier
339.2211.1Qualifier

Note: The molecular weight of MCMOP is 336.38 g/mol .[3] The precursor ion [M-H]⁻ is therefore ~335.2. The internal standard has four ¹³C atoms, increasing its mass by 4 Da.

Data Analysis and Quality Control

  • Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. The concentration of MCMOP in unknown samples is determined by interpolating their area ratios from this curve.

  • Acceptance Criteria: For a result to be accepted, the following criteria must be met for each sample:

    • The retention time must be within ±2.5% of the average retention time from the calibration standards.

    • The ratio of the qualifier ion peak area to the quantifier ion peak area must be within ±20% of the average ratio from the calibration standards.

    • The signal-to-noise ratio for the quantifier peak must be ≥10.[17]

Method Performance

This method is robust and highly sensitive, suitable for biomonitoring studies in the general population. Typical performance characteristics are:

  • Linearity: The method demonstrates excellent linearity over a range of 0.1 to 100 ng/mL, with a coefficient of determination (r²) > 0.99.

  • Limits of Detection (LOD): LODs are typically in the low ng/mL range (e.g., 0.1–0.5 ng/mL), allowing for the detection of background exposure levels.[6][7]

  • Precision and Accuracy: Inter- and intra-day precision are generally <10% (as coefficient of variation), with accuracy (as percent recovery in QC samples) between 90-110%.[7]

Conclusion

The described SPE-LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of the DEHP metabolite MCMOP in human urine. The protocol's automation minimizes sample handling and potential for contamination while ensuring high reproducibility. By incorporating enzymatic hydrolysis and the use of a stable isotope-labeled internal standard, this method delivers accurate and reliable data essential for assessing human exposure to DEHP and supporting public health research.

References

  • University of Queensland. (n.d.). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol anal. UQ eSpace. [Link]

  • Liao, C., et al. (2012). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 904, 73-80. [Link]

  • Li, Y., et al. (2015). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International. [Link]

  • ResearchGate. (2021). Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. [https://www.researchgate.net/publication/7178358_Determination_of_16_Phthalate_Metabolites_in_Urine_Using_Automated_Sample_Preparation_and_On-line_PreconcentrationHigh-Performance_Liquid_ChromatographyTandem_Mass_Spectrometry]([Link]_ ChromatographyTandem_Mass_Spectrometry)

  • Silva, M. J., et al. (2007). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 860(1), 44-52. [Link]

  • PubChem. (2023). Mono-(7-carboxy-2,7-dimethylheptyl) Phthalate-d4. [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • CDC Stacks. (2012). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. [Link]

  • American Laboratory. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. [Link]

  • CDC. (n.d.). Carbamates and Organophosphorus Pesticides in Urine. [Link]

  • Exposome-Explorer. (n.d.). Mono-carboxy-isodecyl phthalate (cx-MiDP). [Link]

  • Gika, H. G., et al. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. Electrophoresis, 36(18), 2170-2178. [Link]

  • Chromatography Today. (2020). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. [Link]

  • Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. [Link]

  • Konieczka, P., et al. (2012). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies. [Link]

  • Waters Corporation. (n.d.). Development of an MRM method. [Link]

  • Kaushik, V. (2023). LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. YouTube. [Link]

  • CDC. (2019). Metals - Urine Procedure Manual. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

  • ResearchGate. (n.d.). Chromatography of the internal standards with the MRM transitions indicated. [Link]

  • Singh, G., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. MDPI. [Link]

  • CDC. (2021). 2021 Urine Specimen Collection Manual. [Link]

  • CDC Stacks. (2009). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos. [Link]

Sources

Troubleshooting & Optimization

Minimizing background contamination in Mono(7-carboxy-2-methyloctyl) phthalate trace analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace Analysis of Phthalate Metabolites Subject: Minimizing Background Contamination in Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP) Analysis Ticket ID: #MCMOP-TRACE-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering a "background floor" that prevents you from reaching the necessary limits of quantification (LOQ) for this compound (MCMOP), a key oxidative metabolite of Di-isononyl phthalate (DINP).

Unlike parent phthalates (like DINP), MCMOP is not typically found in laboratory plastics. However, trace analysis of MCMOP is plagued by isobaric interferences from the ubiquitous phthalate background and contamination introduced during enzymatic hydrolysis .

This guide is structured to isolate and eliminate these noise sources.

Part 1: The Instrumental Setup (The "Ghost" Peak Solution)

The most common reason for high background in phthalate analysis is not the sample, but the LC system itself. Solvents and tubing leach phthalates that co-elute with your analytes or suppress ionization.

The Solution: The Delay (Trap) Column You must physically separate the system background from the sample signal.

Technical Implementation

Install a small C18 column (e.g., 50 x 2.1 mm) between the mixing chamber of your pump and the autosampler injector.

  • Mechanism: Phthalates originating from the solvent/pump are trapped on this column. When the gradient starts, these "system" phthalates elute later than the phthalates injected from your sample (which are downstream of the trap).

DelayColumnSetup cluster_legend Logic Flow Solvent Mobile Phase (Source of Contamination) Pump LC Pump Solvent->Pump Dirty Solvent DelayCol DELAY COLUMN (Traps System Phthalates) Pump->DelayCol System Flow Injector Autosampler (Sample Injection) DelayCol->Injector Clean Flow (Delayed Background) AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Clean Flow MS MS/MS Detector AnalCol->MS Resolved Peaks System background elutes later due to extra retention on Delay Column System background elutes later due to extra retention on Delay Column Sample analyte elutes at expected time Sample analyte elutes at expected time System background elutes later due to extra retention on Delay Column->Sample analyte elutes at expected time

Caption: Schematic of a Delay Column installation. Note that the Delay Column is placed BEFORE the injector, retarding system contaminants relative to the sample.

Part 2: Sample Preparation & Enzymatic Hydrolysis

MCMOP is excreted in urine as a glucuronide conjugate. You must use


-glucuronidase to deconjugate it. This is a critical contamination point.  Many commercial enzyme preparations are extracted from mollusks (Helix pomatia) or bacteria (E. coli) and can contain trace phthalates from their own purification processing.
The "Clean Enzyme" Protocol

Do not use "crude" enzyme preparations for trace analysis.

  • Screening: Every new lot of

    
    -glucuronidase must be analyzed as a blank.
    
  • Cleaning (If necessary): If your enzyme blank is dirty, pass the enzyme solution through a conditioned SPE cartridge (Oasis HLB or similar) before adding it to your samples. The phthalates will stick to the cartridge; the enzyme will pass through.

Workflow Vulnerabilities

ContaminationPathways Enzyme β-glucuronidase (Source: Manufacturing) Hydrolysis Hydrolysis Step (37°C Overnight) Enzyme->Hydrolysis Water Water/Buffers (Source: Plastic reservoirs) Water->Hydrolysis Sample Urine Sample Sample->Hydrolysis SPE Solid Phase Extraction Hydrolysis->SPE Contam1 Contaminant: Enzyme impurities Contam1->Enzyme Contam2 Contaminant: Leaching from caps Contam2->Hydrolysis

Caption: Critical entry points for contamination during the pre-analytical phase. The enzyme addition step is the most frequently overlooked source.

Part 3: Optimized SPE Protocol for MCMOP

To remove background interferences, a rigorous wash step is required.[1] MCMOP is relatively hydrophobic (logP ~ 4-5), allowing for aggressive organic washing.

Recommended Cartridge: Polymeric Reversed-Phase (e.g., Strata-X or Oasis HLB, 60mg).

StepSolvent/ActionPurposeTechnical Note
1. Condition 2 mL MeOHActivate sorbentUse LC-MS grade MeOH only.
2. Equilibrate 2 mL Water (0.1% Formic Acid)Prepare for loadingAcidification aids retention of carboxylic acid moiety.
3. Load Hydrolyzed Urine (pH < 5)Bind MCMOPEnsure pH is acidic to protonate the carboxylic acid group on MCMOP.
4. Wash 1 2 mL 5% MeOH in WaterRemove salts/proteinsStandard wash.
5. Wash 2 (CRITICAL) 2 mL 20-30% Acetonitrile Remove Phthalate Monoesters Critical Step: Many lighter phthalate monoesters wash off here. MCMOP (C18 chain) retains.
6. Dry Vacuum for 5 minsRemove residual waterWater interferes with elution and MS sensitivity.
7. Elute 2 x 1 mL AcetonitrileRecover MCMOPDo not use MeOH for elution if transesterification is a concern (rare but possible).

Part 4: Troubleshooting & FAQs

Q1: I see a peak in my "System Blank" (Solvent injection) that matches MCMOP's retention time. How do I fix this?

  • Diagnosis: This is system carryover or mobile phase contamination.

  • Action:

    • Check your Delay Column . If the peak is exactly at the retention time (RT) of your standard, your Delay Column is either saturated or not installed. If installed correctly, the "background" peak should appear later than your standard peak.

    • Replace the Rotor Seal in your autosampler. Phthalates adsorb strongly to Vespel/Teflon seals.

Q2: My Internal Standard (IS) signal is variable or suppressed.

  • Diagnosis: Ion suppression from plasticizers (DEHP, DINP) co-eluting from the matrix.

  • Action:

    • Switch to Negative Mode ESI . Phthalate metabolites (carboxylic acids) ionize far better in negative mode ([M-H]-), while neutral plasticizers (background) ionize in positive mode. This naturally filters out 90% of the background noise.

    • Verify your IS purity. If your deuterated standard (

      
      -MCMOP) contains 1% unlabeled MCMOP, your "blank" will always show a peak.
      

Q3: How do I clean my glassware?

  • Protocol: Do not use plastic. Use glass.

    • Wash with detergent.

    • Rinse with Acetone.

    • Bake at 400°C for 4 hours. This is the only way to thermally decompose residual phthalates. Solvent rinsing alone is insufficient for trace analysis.

Q4: Why is my calibration curve non-linear at the low end?

  • Diagnosis: Background contamination is adding a constant "intercept" to your curve.

  • Action: Calculate the Method Detection Limit (MDL) based on 7 replicates of a matrix-matched blank. If your background is consistent, you can use background subtraction, but it is scientifically preferable to eliminate the source using the Delay Column method.

References

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives Metabolites in Urine (Method 6306.03). National Center for Environmental Health.[2][3] Available at: [Link]

  • Silva, M.J., et al. (2007).[4][5] Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B, 860(1), 106-112.[4] (Seminal paper on DINP metabolite separation).

  • National Institutes of Health (NIH). Phthalate Exposure: From Quantification to Risk Assessment. Toxics Special Issue.[6] Available at: [Link]

Sources

Improving limit of detection (LOD) for Mono(7-carboxy-2-methyloctyl) phthalate in small sample volumes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals seeking to improve the limit of detection (LOD) for Mono(7-carboxy-2-methyloctyl) phthalate (MCOP) in small sample volumes. As a Senior Application Scientist, I will guide you through common challenges and provide field-proven insights to enhance the sensitivity and reliability of your analytical methods.

Troubleshooting Guide: Enhancing MCOP Detection in Volume-Limited Samples

This guide addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and step-by-step solutions.

Issue 1: High Background Noise and Contamination Obscuring MCOP Signal

Symptom: You observe high background noise or interfering peaks in your chromatogram, making it difficult to distinguish the MCOP peak, especially at low concentrations.

Root Cause Analysis: Phthalates are ubiquitous environmental contaminants and can leach from various laboratory consumables, leading to background contamination.[1][2][3][4] Common sources include plasticware (pipette tips, centrifuge tubes), solvents, and even the laboratory air.[3][5]

Solution Workflow:

  • Systematic Contamination Audit:

    • Analyze a "method blank" consisting of all solvents and reagents used in your sample preparation process.

    • Individually test all consumables (e.g., pipette tips, vials, caps) by rinsing them with a clean solvent and analyzing the rinse.

    • Common culprits for phthalate contamination include plastic syringes, pipette tips, and plastic filter holders.[2]

  • Implement a "Phthalate-Free" Protocol:

    • Whenever possible, use glassware that has been thoroughly cleaned and baked at a high temperature to remove any residual organic contaminants.

    • Utilize polypropylene-based labware, which is generally considered to be free of phthalate plasticizers.[1]

    • Filter all mobile phases and solvents through nylon filters, which have been shown to be free of phthalate contamination.[1]

  • Data Acquisition Strategies to Minimize Noise:

    • Employ Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) for highly selective detection of MCOP.

    • Optimize the MRM transitions (precursor and product ions) for MCOP to maximize signal intensity and minimize interference.

Issue 2: Poor MCOP Recovery During Sample Preparation

Symptom: You are experiencing low and inconsistent recovery of MCOP after sample preparation, leading to a higher limit of detection.

Root Cause Analysis: Inefficient extraction of MCOP from the sample matrix is a common problem, especially with complex biological matrices like plasma or urine.[6][7] The choice of sample preparation technique and its optimization are critical for achieving high and reproducible recovery.[8]

Solution Workflow:

G

Caption: Workflow for MCOP Sample Preparation.

  • Enzymatic Hydrolysis: MCOP in biological samples is often present as a glucuronide conjugate. It is crucial to perform enzymatic hydrolysis with β-glucuronidase to cleave this conjugate and measure the total MCOP concentration.[9]

  • Solid-Phase Extraction (SPE) Optimization: SPE is a powerful technique for cleaning up and concentrating MCOP from complex matrices.[10][11]

    • Sorbent Selection: For phthalate metabolites like MCOP, reversed-phase sorbents such as C18 or polymeric sorbents are commonly used.[10][11]

    • Method Optimization: Systematically optimize each step of the SPE protocol:

      • Conditioning: Ensure the sorbent is properly activated.

      • Loading: Optimize the sample loading flow rate.

      • Washing: Use a wash solvent that removes interferences without eluting MCOP.

      • Elution: Select a strong enough solvent to ensure complete elution of MCOP. Acetonitrile is often a good choice.[12]

  • Internal Standard Addition: Add an isotopically labeled internal standard of MCOP at the very beginning of the sample preparation process.[13] This will correct for any analyte loss during extraction and any variability in instrument response, significantly improving accuracy and precision.[14]

Issue 3: Insufficient Sensitivity of the LC-MS/MS System

Symptom: Even with a clean sample and good recovery, the signal intensity for MCOP is too low to achieve the desired limit of detection.

Root Cause Analysis: The sensitivity of an LC-MS/MS method depends on both the chromatographic separation and the mass spectrometer's performance.[15][16] Optimizing both aspects is essential for maximizing the signal-to-noise ratio.[17]

Solution Workflow:

  • Chromatographic Optimization:

    • Column Selection: Use a high-efficiency HPLC or UHPLC column with a smaller particle size to obtain sharp, narrow peaks, which increases the signal-to-noise ratio.[17]

    • Mobile Phase: Optimize the mobile phase composition and gradient to achieve good retention and peak shape for MCOP. The addition of a small amount of acid, such as formic acid, can improve peak shape and ionization efficiency.[17]

  • Mass Spectrometer Parameter Optimization:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for phthalate metabolites. Optimize the ESI source parameters, such as spray voltage, gas temperatures, and gas flows, to maximize the MCOP signal.

    • Collision Energy: Optimize the collision energy for the MRM transition of MCOP to achieve the most efficient fragmentation and the highest product ion intensity.[18]

  • Sample Injection Volume:

    • Increasing the injection volume can increase the signal intensity. However, be mindful that this can also lead to broader peaks and potentially introduce more matrix components into the system.

Frequently Asked Questions (FAQs)

Q1: What is a typical limit of detection (LOD) I can expect for MCOP analysis?

A1: With a well-optimized SPE-LC-MS/MS method, LODs in the range of 0.015 to 0.048 ng/mL can be achieved in urine samples.[9] However, the achievable LOD will depend on the specific sample matrix, instrumentation, and the level of background contamination.

Q2: How can I minimize matrix effects in my MCOP analysis?

A2: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can be a significant issue in LC-MS/MS analysis.[19][20][21][22] To minimize them:

  • Effective Sample Cleanup: A robust SPE method is the first line of defense against matrix effects.[20]

  • Chromatographic Separation: Ensure that MCOP is chromatographically separated from the bulk of the matrix components.

  • Dilution: If the MCOP concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[19][20]

  • Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with MCOP is the most effective way to compensate for matrix effects.[23]

Q3: What are the key considerations when working with small sample volumes?

A3: When sample volume is limited, every step of the analytical workflow must be carefully considered to minimize analyte loss.

  • Miniaturized Sample Preparation: Consider using micro-SPE formats or other microsampling techniques to handle small volumes efficiently.[6][8]

  • Reduce Dead Volumes: Use low-dead-volume tubing and fittings in your LC system to prevent peak broadening.

  • Sensitive Instrumentation: A highly sensitive mass spectrometer is crucial when the amount of analyte is limited.

Q4: Where can I obtain an analytical standard for MCOP?

A4: Analytical standards for MCOP and its isotopically labeled internal standard are available from various chemical suppliers specializing in environmental and analytical standards.[24][25][26]

Summary of Key Parameters for MCOP Analysis

ParameterRecommendationRationale
Sample Preparation Solid-Phase Extraction (SPE) with a C18 or polymeric sorbent.[10][11]Effective cleanup and concentration of MCOP from complex matrices.
Internal Standard Isotopically labeled MCOP.[27][28]Corrects for sample loss during preparation and compensates for matrix effects.[13][14][29]
Chromatography UHPLC with a sub-2 µm particle size column.[20]Provides high-resolution separation and sharp peaks, improving signal-to-noise.
Mass Spectrometry Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM).[30][31]Highly selective and sensitive detection of MCOP.
Contamination Control Use of glassware and "phthalate-free" consumables.[1][2]Minimizes background noise and interference from environmental phthalates.[4]

References

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - Research@THEA. [Link]

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - Taylor & Francis. [Link]

  • [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed. [Link]

  • Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - ResearchGate. [Link]

  • Using ambient mass spectrometry to explore the origins of phthalate contamination in a ... - PubMed. [Link]

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - ResearchGate. [Link]

  • Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction – High-Performance Liquid Chromatography - Oxford Academic. [Link]

  • Those Darn Phthalates | CRS BLOGables - Chromatography Research Supplies. [Link]

  • Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model - MDPI. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • How to improve LOD or detection limits in HPLC - Tips & Suggestions - MicroSolv. [Link]

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. [Link]

  • Improvement in Detection Limit for Lateral Flow Assay of Biomacromolecules by Test-Zone Pre-enrichment - PMC. [Link]

  • Sample Preparation Techniques for Biological Matrices - Agilent. [Link]

  • New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC. [Link]

  • Bioanalytical sample preparation | Biotage. [Link]

  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis - International Journal of Pharmaceutical Sciences. [Link]

  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]

  • The Limit of Detection | LCGC International. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Internal standard - Wikipedia. [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods - Forensic RTI. [Link]

  • LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis. [Link]

  • Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis | NorthEast BioLab. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. [Link]

  • Quantitative Method for Liquid Chromatography–Mass Spectrometry Based on Multi-Sliding Window and Noise Estimation. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • Matrix effects: Causes and solutions - ResearchGate. [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects | Agilent. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • I am embarking on a metabolomics journey this year. Starting from basics- What is the difference between standard and internal standard? : r/massspectrometry - Reddit. [Link]

    • ANALYTICAL METHODS. [Link]

  • Urinary Levels of Seven Phthalate Metabolites in the US Population from the National Health and Nutrition Examination Survey (NHANES) 1999–2000. [Link]

  • When Should an Internal Standard be Used? - LCGC International. [Link]

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Technical Support Center: Addressing Incomplete Hydrolysis of Mono(7-carboxy-2-methyloctyl) Phthalate (MCMOP) Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP) conjugates. Accurate quantification of total MCMOP, a key metabolite of the plasticizer Di(2-ethylhexyl)phthalate (DEHP), is critical for human biomonitoring and toxicological studies.[1] Since MCMOP is primarily excreted in urine as a glucuronide conjugate, efficient enzymatic hydrolysis is the pivotal first step for precise analysis by techniques like online solid-phase extraction coupled with high-performance liquid chromatography-isotope dilution tandem mass spectrometry (SPE-HPLC-MS/MS).[2][3]

This guide provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot and resolve common issues related to incomplete hydrolysis, ensuring the accuracy and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental "what" and "why" questions to provide a foundational understanding of the challenges.

Q1: What exactly are MCMOP conjugates and why is hydrolysis necessary?

In the body, parent phthalates like DEHP are metabolized into primary monoesters, which are then further oxidized to secondary metabolites like MCMOP.[1] To increase water solubility and facilitate excretion, these metabolites undergo a Phase II biotransformation, where they are conjugated with glucuronic acid.[4][5] This process forms a glucuronide conjugate (MCMOP-glucuronide).

Analytical methods like LC-MS/MS typically measure the unconjugated ("free") form of the metabolite. Therefore, to measure the total MCMOP concentration—which is the standard practice for assessing exposure—it is essential to first cleave the glucuronic acid from the conjugate.[5][6] This cleavage is achieved through enzymatic hydrolysis, most commonly using a β-glucuronidase enzyme.

Q2: I'm seeing low recovery of MCMOP. What are the most likely causes of incomplete hydrolysis?

Incomplete hydrolysis is a common and frustrating issue. The root causes can typically be traced back to one or more of the following factors:

  • Suboptimal Reaction Conditions: Every enzyme has a "sweet spot." Incorrect pH, temperature, or incubation time are the most frequent culprits. The pH of clinical urine specimens can vary widely (4.5 to 8.0), and a deviation of just 0.5 pH units from the enzyme's optimum can reduce its performance by 20% or more.[7][8][9]

  • Enzyme Inhibition: Urine is a complex matrix containing endogenous compounds that can inhibit β-glucuronidase activity. Potent inhibitors include D-saccharic acid-1,4-lactone, ascorbic acid (Vitamin C), and bilirubin.[7] The presence of these inhibitors can drastically reduce hydrolysis efficiency.

  • Incorrect Enzyme Choice or Concentration: β-glucuronidase enzymes are not one-size-fits-all. Enzymes from different sources (e.g., E. coli, Helix pomatia, Abalone) exhibit vastly different optimal conditions, substrate specificities, and susceptibility to inhibitors.[7][10][11] Using an insufficient amount (units) of enzyme for the sample's conjugate concentration will also lead to incomplete reactions.[6][12]

  • Matrix Effects: High concentrations of salts, urea, or other compounds in certain urine samples can interfere with the enzyme's function.

Q3: Are all β-glucuronidase enzymes the same? How do I choose the right one?

No, they are significantly different. The choice of enzyme is a critical experimental parameter. Enzymes from different biological sources have unique characteristics that make them more or less suitable for your specific application.[10][11][12]

Enzyme SourceTypical Optimal pHTypical Optimal Temp.Key Characteristics & Considerations
Escherichia coli (E. coli) 6.5 - 7.0[11][13]37°C[11]High specificity for glucuronides. Often used in CDC methods for phthalates.[6] Less likely to have interfering side activities (e.g., sulfatase).
Helix pomatia (Roman Snail) 4.5 - 5.0[14]37°C[6]A crude mixture that contains both β-glucuronidase and sulfatase activity. Useful if you need to hydrolyze both types of conjugates, but the side activities can sometimes be problematic.[6][12]
Abalone (Patella vulgata) 3.8 - 4.5[11]60°CKnown for being robust at higher temperatures and lower pH. Can be effective for difficult-to-hydrolyze conjugates.[11][15]
Recombinant/Engineered Varies (often ~6.8)Room Temp or 55°CGenetically modified for high efficiency, resistance to inhibitors, and rapid hydrolysis times (e.g., <30 mins).[6][8] Often the most expensive option but can solve issues with difficult matrices.

Recommendation: For phthalate metabolite analysis in urine, β-glucuronidase from E. coli is a well-documented and effective starting point.[6] However, if you continue to face issues, testing an enzyme from a different source is a logical troubleshooting step.

Part 2: Troubleshooting Guides & Protocols

This section provides actionable steps to diagnose and solve hydrolysis problems.

Guide 1: Systematic Troubleshooting of Incomplete Hydrolysis

Follow this decision tree to methodically identify the source of your low recovery.

G start Start: Incomplete Hydrolysis Detected qc_check Step 1: Verify QC & Standards Isotope-labeled conjugate standard showing low recovery? start->qc_check reagent_prep Step 2: Check Reagents Buffer pH correct? Enzyme expired or improperly stored? qc_check->reagent_prep Yes fail Consult Instrument Specialist qc_check->fail No (Problem is elsewhere) reagent_prep->start Yes (Remake & Rerun) optimization Step 3: Optimize Reaction Systematically vary pH, Temp, Time, & Enzyme Conc. reagent_prep->optimization No (Reagents OK) matrix_issue Step 4: Suspect Matrix Effects Does issue persist with specific sample types? optimization->matrix_issue No Improvement success Problem Resolved optimization->success Yes matrix_issue->optimization No enzyme_switch Step 5: Change Enzyme Source Test enzyme from different source (e.g., E. coli -> Abalone) matrix_issue->enzyme_switch Yes cleanup Step 6: Implement Sample Cleanup Consider SPE or dilution prior to hydrolysis enzyme_switch->cleanup No Improvement enzyme_switch->success Yes cleanup->success Yes cleanup->fail No Improvement

Caption: Troubleshooting workflow for incomplete hydrolysis.

Protocol 1: Optimizing Enzymatic Hydrolysis Conditions

This protocol describes a systematic approach to finding the optimal reaction conditions for your specific sample matrix and enzyme. The goal is to test a range of parameters to identify the combination that yields the highest and most consistent recovery.

Materials:

  • Pooled urine sample representative of your study cohort.

  • β-glucuronidase enzyme of choice.

  • A series of buffers (e.g., 1M Ammonium Acetate) adjusted to various pH values (e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

  • Isotope-labeled internal standard for MCMOP (or a related phthalate metabolite).

  • Standard laboratory equipment (incubator, centrifuge, autosampler vials).

Methodology:

  • Spike the Sample: Spike the pooled urine with a known concentration of your MCMOP analytical standard and the corresponding isotope-labeled internal standard.

  • Set up Optimization Array: Aliquot the spiked urine into a 96-well plate or individual microcentrifuge tubes. Design a grid to test different combinations of parameters. For example:

    • Rows: pH (4.5, 5.5, 6.5)

    • Columns: Enzyme Concentration (e.g., 10, 20, 30 units/µL of urine)[6]

  • Incubation:

    • Add the appropriate buffer and enzyme amount to each well/tube according to your array.

    • Incubate the plate at a set temperature (e.g., 37°C) for a defined time (e.g., 4 hours).[6]

    • Optional: To optimize time and temperature, you can run separate experiments where you fix the pH and enzyme concentration and vary incubation time (e.g., 1, 2, 4, 8 hours) or temperature (e.g., 37°C, 45°C, 55°C).

  • Stop the Reaction: Stop the hydrolysis by adding a quenching agent like trichloroacetic acid or by proceeding immediately to protein precipitation with a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Analyze and Interpret: Quantify the concentration of MCMOP in each sample. Calculate the percent recovery against a fully hydrolyzed control. Plot the results to visualize the optimal conditions.

Example Data Interpretation Table:

pHEnzyme Conc. (U/µL)Incubation Time (hr)Temperature (°C)% MCMOP Recovery
5.52043775%
6.52043792%
6.53043799%
6.53023788%
Guide 2: Mitigating Matrix Effects and Inhibition

If optimization doesn't solve the problem, matrix interference is the likely cause.

Q4: How can I overcome inhibition from compounds in the urine matrix?

  • Sample Dilution: A simple yet effective strategy is to dilute the urine sample (e.g., 1:3 or 1:4) with the reaction buffer before adding the enzyme.[9] This reduces the concentration of inhibitors to a level where they no longer significantly impact the enzyme. While this also dilutes the analyte, the increased hydrolysis efficiency often results in a net sensitivity gain, especially with modern LC-MS/MS systems.

  • Increase Enzyme Concentration: Overwhelm the inhibitor by increasing the amount of enzyme. Studies have shown that increasing enzyme units per microliter of urine can overcome inhibition and drive the reaction to completion.[6][12] This can be more costly but is highly effective.

  • Consider Additives (Use with Caution): Some protocols have reported that adding a small amount of co-solvent like methanol can improve the hydrolysis of certain conjugates.[6][16] Additionally, non-ionic surfactants (e.g., Tween 20) have been shown in other fields to enhance enzymatic hydrolysis by preventing non-productive binding of the enzyme to other matrix components.[17][18][19] This should be validated carefully, as additives can also cause ion suppression in the MS source.

Protocol 2: Validating Hydrolysis Efficiency with a QC Check

A robust analytical method must include a routine check to ensure the hydrolysis step is working effectively on a batch-to-batch basis.

The Concept: The CDC laboratory procedure manual provides a gold-standard approach.[2] In addition to using an isotope-labeled internal standard for the target analyte, they include a general substrate for the enzyme, 4-methylumbelliferyl glucuronide (MUG), to monitor the deconjugation efficiency independently of the specific analyte.[2] When hydrolyzed, MUG produces a fluorescent compound, 4-methylumbelliferone, providing a clear signal of enzyme activity.

Methodology:

  • Prepare QC Samples: Along with your study samples, prepare a QC sample from a pooled urine matrix.

  • Spike with Standards: Spike all samples, including the QC, with your isotope-labeled MCMOP standard. Spike the QC sample additionally with 4-methylumbelliferyl glucuronide (MUG).

  • Perform Hydrolysis: Run all samples through your optimized hydrolysis protocol.

  • Analysis:

    • Analyze the study samples and the QC for MCMOP using LC-MS/MS.

    • Analyze the QC sample for the hydrolysis product of MUG (4-methylumbelliferone), either by fluorescence detection or by developing an LC-MS/MS method for it.

  • Evaluation:

    • The recovery of the isotope-labeled MCMOP standard in your samples should be consistent and high.

    • The QC sample should show a strong signal for 4-methylumbelliferone, confirming that the enzyme was active in the batch. If the MUG is not hydrolyzed, it points to a global failure of the enzyme or buffer in that batch.

Caption: Analytical workflow with integrated QC check.

References
  • Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Centers for Disease Control and Prevention (CDC). [Link]

  • Mechanism of surfactant effect in enzymatic hydrolysis of lignocellulose. Alkasrawi, M., & Eriksson, T., et al. (2003). Biotechnology Progress.[Link]

  • Surfactants, Biosurfactants, and Non-Catalytic Proteins as Key Molecules to Enhance Enzymatic Hydrolysis of Lignocellulosic Biomass. de Medeiros, G. F., et al. (2022). MDPI.[Link]

  • Enhancement of enzymatic hydrolysis of cellulose by surfactant. Ooshima, H., et al. (1986). Biotechnology and Bioengineering.[Link]

  • Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Jia, T., et al. (2018). Analytical and Bioanalytical Chemistry.[Link]

  • Effect of Surfactant HLB Value on Enzymatic Hydrolysis of Chitosan. Hermansyah, H., et al. (2022). MDPI.[Link]

  • Dual Effect of Nonionic Surfactants on Improving the Enzymatic Hydrolysis of Lignocellulose. Li, X., et al. (2018). Energy & Fuels.[Link]

  • Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Li, C., et al. (2021). MDPI.[Link]

  • A Study to Optimize the Hydrolysis Efficiency of Various β-Glucuronidase Enzymes. Tann, C. M., & Janis, G. C. Kura Biotech.[Link]

  • Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis. IMCS. (2022). [Link]

  • Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Jia, T., et al. (2018). ResearchGate.[Link]

  • Methods for determination of phthalate metabolites in urine. Braun, J. M., et al. (2014). CDC Stacks.[Link]

  • Analytical Methods for Di-n-butyl phthalate. Agency for Toxic Substances and Disease Registry (ATSDR). (2001). [Link]

  • Biomonitoring Methods: Phthalates. U.S. Environmental Protection Agency (EPA). [Link]

  • Levels of Seven Urinary Phthalate Metabolites in a Human Reference Population. Blount, B. C., et al. (2000). Environmental Health Perspectives.[Link]

  • Optimized Conditions for the Enzymatic Hydrolysis of α-Hydroxytriazolam-Glucuronide in Human Urine. Inoue, H., et al. (2001). ResearchGate.[Link]

  • Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Marin, S. J., et al. (2021). Journal of Analytical Toxicology.[Link]

  • Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Jia, T., et al. (2018). CDC Stacks.[Link]

  • Optimized conditions for the enzymatic hydrolysis of glucuronidated phase II Ezetimibe metabolite in human plasma. Shah, G., et al. (2013). ResearchGate.[Link]

  • Biomonitoring Methods: Phthalates. U.S. Environmental Protection Agency (EPA). (2023). [Link]

  • Glucuronidation patterns of common urinary and serum monoester phthalate metabolites. Kato, K., et al. (2003). Environmental Health Perspectives.[Link]

  • Determination of Enzymatic Hydrolysis Efficiency in Detection of Cannabis Use by UPLC-MS-MS. Can, N., et al. (2022). Journal of Analytical Toxicology.[Link]

  • Autism and Phthalate Metabolite Glucuronidation. Kern, J. K., et al. (2016). Journal of Toxicology and Environmental Health, Part A.[Link]

  • Urinary Drug Testing: Small Changes for Big Improvements in Sensitivity. American Laboratory. (2016). [Link]

  • Urine Analysis: The Good, the Bad, and the Ugly. LCGC International. (2016). [Link]

  • Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine. Samandar, E., et al. (2017). ResearchGate.[Link]

  • Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine. Samandar, E., et al. (2017). Journal of Exposure Science & Environmental Epidemiology.[Link]

  • Analytical Methods for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry (ATSDR). (1995). [Link]

  • Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. Can, S. E., & Jezuit, E. A. (2007). Illinois State Academy of Science.[Link]

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Validation & Comparative

Inter-Laboratory Comparison Guide: Measurement Accuracy of Mono(7-carboxy-2-methyloctyl) Phthalate (MCMOP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the measurement accuracy for Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP) , a primary oxidative metabolite of Di-isononyl phthalate (DINP). As a biomarker for DINP exposure, MCMOP presents unique analytical challenges due to its isomeric complexity. This document synthesizes data from major inter-laboratory comparison investigations (ICI), specifically the HBM4EU and G-EQUAS schemes, to establish a gold-standard protocol for researchers in drug development and toxicology.

Part 1: The Analytical Challenge – Isomeric Complexity

The quantification of MCMOP is fundamentally different from single-isomer phthalates (e.g., DEHP metabolites). DINP is a complex mixture of branched-chain dialkyl phthalate isomers (predominantly C9).[1] Consequently, MCMOP is not a single molecule but a cluster of isomers.

The Integration Window Problem

In inter-laboratory comparisons, the primary source of variance (Coefficient of Variation > 40%) is not instrumental sensitivity, but chromatographic integration .

  • The Reality: MCMOP elutes as a multi-peak cluster or a broad "hump" rather than a sharp, single peak.

  • The Error: Laboratory A may integrate the entire cluster, while Laboratory B integrates only the dominant isomer peak. This leads to discordant Z-scores despite identical calibration standards.

  • The Fix: Consensus protocols now require integrating the entire isomer cluster area, bounded by specific retention time markers relative to the internal standard.

Nomenclature Clarification

In scientific literature (e.g., HBM4EU), this metabolite is often categorized under the group code cx-MiNP (Carboxy-mono-isononyl phthalate). Researchers must recognize that this compound is the specific IUPAC designation for the major isomer within this group.

Part 2: Comparative Analysis of Methodologies

The following table compares the three primary approaches used in proficiency testing rounds.

FeatureMethod A: Online SPE-HPLC-MS/MS (Recommended)Method B: Offline SPE-HPLC-MS/MS Method C: GC-MS (Derivatized)
Throughput High (Automated cleanup)Medium (Manual transfer)Low (Requires methylation/silylation)
Sensitivity (LOD) < 0.5 ng/mL< 0.2 ng/mL (Concentration factor)~1.0 ng/mL
Isomer Resolution Moderate (Cluster integration)High (Better separation)Low (Isomers often co-elute)
Matrix Effects Moderate (Requires isotope dilution)Low (Cleaner extract)High (Interferences common)
Inter-Lab Concordance High (Standardized automation)Medium (Transfer errors)Low (Derivatization variability)
Expert Insight: Why LC-MS/MS Wins

Gas Chromatography (Method C) requires derivatizing the carboxylic acid group of MCMOP to make it volatile. This adds a reaction step that introduces variability (incomplete reaction). LC-MS/MS analyzes the intact molecule using Electrospray Ionization in negative mode (ESI-), which is naturally sensitive to the carboxylate moiety (


), eliminating the need for chemical modification.

Part 3: Inter-Laboratory Performance Data

Data synthesized from HBM4EU Quality Assurance (QA/QC) rounds (2018–2021) reveals the state of the art.

Reproducibility Metrics
  • Single-isomer phthalates (e.g., MnBP): Inter-lab reproducibility (CV) is typically ~17–24% .

  • MCMOP (cx-MiNP): Inter-lab reproducibility is significantly poorer, averaging ~43% in early rounds.[2]

    • Root Cause:[3][4][5] Lack of harmonized integration windows for the isomer cluster.

    • Improvement: After harmonizing integration protocols, satisfactory performance rates (Z-score |Z| ≤ 2) improved to >90% in later rounds.

Z-Score Analysis

Laboratories consistently achieving |Z| < 2 shared three characteristics:

  • Internal Standard: Used

    
    -MCMOP or 
    
    
    
    -MCMOP (Isotope Dilution).
  • Deconjugation: Verified

    
    -glucuronidase activity (completeness of hydrolysis).
    
  • Transition: Monitored the specific transition

    
     (Phthalate moiety) and a confirmation ion (e.g., 
    
    
    
    ).

Part 4: Validated Experimental Protocol

Objective: Quantify MCMOP in human urine with high precision. System: HPLC-MS/MS (Triple Quadrupole).

Step 1: Enzymatic Deconjugation[2]
  • Action: Thaw 0.5 mL urine. Add 10 µL of Internal Standard (

    
    -MCMOP). Add 10 µL 
    
    
    
    -glucuronidase (E. coli K12 or H. pomatia). Buffer to pH 6.5. Incubate at 37°C for 90 mins.
  • Causality: MCMOP is excreted largely as a glucuronide conjugate. Failure to deconjugate results in underestimation of total body burden. E. coli enzyme is preferred to avoid sulfatase activity which can degrade parent diesters (though less critical for MCMOP than for monoesters).

Step 2: Solid Phase Extraction (SPE)
  • Action: Use a polymeric weak anion exchange (WAX) or HLB cartridge.

    • Condition: MeOH -> Water.

    • Load: Hydrolyzed urine.

    • Wash: 5% MeOH (removes salts/proteins).

    • Elute: Acidified MeOH (releases the acidic MCMOP).

  • Self-Validation: The Internal Standard must be added before SPE. If IS recovery is <50%, the extraction failed (likely pore clogging or pH mismatch).

Step 3: LC-MS/MS Analysis
  • Column: C18 or Phenyl-Hexyl (sub-2 µm particle size).

  • Mobile Phase: Water (0.1% Acetic Acid) / Acetonitrile (0.1% Acetic Acid). Note: Avoid Formic acid if sensitivity is low; Acetic acid often boosts ionization for phthalates in ESI-.

  • Integration: Define the window based on the start and end of the

    
    -MCMOP cluster. Apply this identical window to the native analyte.
    

Part 5: Visualization of Workflows

Analytical Workflow Diagram

This diagram illustrates the critical path from sample to data, highlighting the Quality Control checkpoints.

MCMOP_Workflow Input Urine Sample (0.5 mL) IS_Add Add Internal Standard (13C-MCMOP) Input->IS_Add Enzyme Enzymatic Hydrolysis (B-glucuronidase, 37°C) IS_Add->Enzyme QC_Hydrolysis QC Check: Deconjugation Efficiency Enzyme->QC_Hydrolysis SPE Solid Phase Extraction (Polymeric WAX/HLB) QC_Hydrolysis->SPE Pass LCMS LC-MS/MS Analysis (ESI Negative Mode) SPE->LCMS Integration Data Processing: Isomer Cluster Integration LCMS->Integration Result Final Concentration (ng/mL) Integration->Result IS Corrected

Caption: Step-by-step analytical workflow for MCMOP quantification, emphasizing the critical control points of hydrolysis efficiency and isomer integration.

Troubleshooting Z-Score Failures

A logic tree for laboratories failing inter-lab comparisons (Z-score > 2.0).

Z_Score_Troubleshooting Start Z-Score > |2.0| Check_IS Is Internal Standard Correction Used? Start->Check_IS Check_Int Check Integration: Single Peak vs Cluster? Check_IS->Check_Int Yes Action_IS Adopt Isotope Dilution (Mandatory) Check_IS->Action_IS No Check_Enz Check Enzyme: Complete Hydrolysis? Check_Int->Check_Enz Window OK Action_Int Harmonize Window to Consensus Check_Int->Action_Int Incorrect Window Action_Enz Optimize Incubation Time/Temp Check_Enz->Action_Enz Incomplete Action_Cont Check Blank Contamination Check_Enz->Action_Cont Complete

Caption: Diagnostic decision matrix for identifying root causes of unsatisfactory Z-scores in MCMOP inter-laboratory comparisons.

References

  • Esteban López, M., et al. (2021). "The HBM4EU QA/QC programme for measuring phthalates and DINCH metabolites in human urine." International Journal of Hygiene and Environmental Health, 234, 113719. [Link]

  • Kasper-Sonnenberg, M., et al. (2012). "Phthalate metabolites and bisphenol A in urines from German school children: Results of the Duisburg birth cohort study." Environment International, 46, 102-108. [Link]

  • Silva, M.J., et al. (2006). "Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment." Environmental Health Perspectives, 114(8), 1158–1161. [Link]

  • HBM4EU. (2022).[2][6] "Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project." Toxics, 10(2), 54. [Link][7]

Sources

Optimizing DIDP Exposure Assessment: The Superiority of Mono(7-carboxy-2-methyloctyl) Phthalate (MCMOP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the biomonitoring of Di-isodecyl phthalate (DIDP) exposure, the selection of the correct urinary biomarker is critical for data integrity. While mono-isodecyl phthalate (MiDP) was historically the primary target, recent toxicokinetic data establishes Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP) —a specific isomer of the oxidative metabolite cx-MiDP—as the superior biomarker.

The Verdict: Researchers should prioritize MCMOP over MiDP for quantitative exposure assessment. MCMOP offers three decisive advantages:

  • Zero Background Contamination: Unlike monoesters, MCMOP is not formed by abiotic hydrolysis in the sampling environment.

  • Higher Molar Excretion: MCMOP represents a significantly larger fraction of the ingested dose (

    
    ), improving sensitivity.
    
  • Extended Half-Life: Its elimination kinetics allow for a more stable integration of exposure over time compared to the rapidly eliminated monoester.

The Challenge: Why "Old" Biomarkers Fail

DIDP is a complex isomeric mixture of C10 phthalates. Historically, researchers measured MiDP (the simple monoester). However, this approach has significant limitations that MCMOP resolves.

Comparative Performance Matrix
FeatureMiDP (Mono-isodecyl phthalate) MCMOP (this compound) Impact on Study
Metabolic Type Phase I (Hydrolytic)Phase I (Oxidative)MCMOP requires in-body oxidation, proving ingestion.
Abundance (

)
Low (< 5% of dose)High (~20-25% of dose)MCMOP provides 4-5x higher signal intensity for the same exposure.
Contamination Risk Moderate: DIDP in lab plastics can hydrolyze to MiDP during storage.None: Cannot be formed outside the liver.MCMOP eliminates false positives.
Half-Life Short (~4-6 hours)Moderate (~10-15 hours)MCMOP reflects a wider window of exposure.
Specificity Low (Isomeric overlap)High (Specific oxidation product)MCMOP reduces chromatographic interference.

Mechanistic Insight: The Metabolic Pathway[1]

To understand the correlation between intake and urinary concentration, one must visualize the biotransformation. DIDP is first hydrolyzed to MiDP, which is then rapidly oxidized. The oxidation step is the "biological lock" that prevents external contamination.

DIDP_Metabolism DIDP DIDP (Parent) (Plasticizer Intake) MiDP MiDP (Hydrolytic Monoester) <5% Excretion DIDP->MiDP Hydrolysis (Lipase) OH_MiDP OH-MiDP (Hydroxy-Metabolite) MiDP->OH_MiDP Omega-Oxidation (CYP450) Glucuronide Glucuronidated Conjugates (Excreted in Urine) MiDP->Glucuronide UGT Enzyme MCMOP MCMOP / cx-MiDP (Carboxy-Metabolite) >20% Excretion (TARGET BIOMARKER) OH_MiDP->MCMOP Oxidation (ADH/ALDH) OH_MiDP->Glucuronide UGT Enzyme MCMOP->Glucuronide UGT Enzyme (Major Pathway)

Figure 1: Metabolic pathway of DIDP. Note that MCMOP (cx-MiDP) is a downstream oxidative product, making it a specific marker of metabolism rather than environmental degradation.

Experimental Validation: The Protocol

To accurately correlate DIDP intake with MCMOP concentrations, you must employ a rigorous LC-MS/MS workflow with enzymatic deconjugation. The majority of MCMOP in urine exists as a glucuronide conjugate and must be cleaved to be measured.

Validated Workflow (Self-Validating System)

Objective: Quantification of total MCMOP (free + conjugated).

Step 1: Sample Preparation
  • Thaw: Thaw urine samples at room temperature and vortex for 30 seconds.

  • Aliquot: Transfer 200 µL of urine into a 96-well plate or glass tube.

  • Buffer Addition: Add 100 µL of 1.0 M Ammonium Acetate (pH 6.5) containing

    
    -glucuronidase (E. coli K12, >2000 U/mL).
    
    • Why? The pH 6.5 is optimal for E. coli glucuronidase activity to cleave the conjugate.

  • Internal Standard: Add 20 µL of isotope-labeled internal standard (

    
    -MCMOP or 
    
    
    
    -MCMOP).
    • Validation: The IS corrects for matrix effects and SPE recovery losses.

Step 2: Enzymatic Hydrolysis[1][2]
  • Incubation: Seal and incubate at 37°C for 90 minutes .

    • Critical Control: Do not exceed 37°C significantly, or enzyme activity degrades.

Step 3: Solid Phase Extraction (SPE)

Automated or Manual (e.g., Agilent Bond Elut or Waters Oasis HLB)

  • Conditioning: 500 µL Methanol followed by 500 µL Water.

  • Loading: Load the hydrolyzed urine sample.

  • Washing: Wash with 500 µL 5% Methanol in water (removes salts/proteins).

  • Elution: Elute with 200 µL Acetonitrile.

Step 4: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Acetic Acid in Water; (B) Acetonitrile.

  • Ionization: ESI Negative Mode.

  • MRM Transitions (Example):

    • Precursor: m/z 335 (M-H)-

    • Product: m/z 121 (Phthalate moiety)

    • Quantifier: Specific transition based on the side-chain fragmentation.

Analytical_Workflow Urine Urine Sample (200 µL) Deconj Enzymatic Deconjugation (Glucuronidase) Urine->Deconj SPE Solid Phase Extraction (Clean-up) Deconj->SPE LCMS LC-MS/MS (ESI- MRM) SPE->LCMS Data Quantification vs IS LCMS->Data

Figure 2: Analytical workflow ensuring total metabolite capture. The deconjugation step is critical as >90% of MCMOP is excreted as a glucuronide.

Data Interpretation: Correlating Intake

To convert urinary concentrations into daily intake estimates (DI), researchers use the following equation based on the Koch et al. model.



Where:

  • 
    : Urinary concentration of MCMOP (
    
    
    
    creatinine).
  • 
    : Daily creatinine excretion rate (approx. 20-25 mg/kg/day for adults).
    
  • 
    : Fraction of Urinary Excretion. [2][3]
    
    • For MiDP :

      
       (High uncertainty).
      
    • For MCMOP :

      
       (High reliability).
      
  • 
    : Molecular weights of the metabolite and parent DIDP.
    

Interpretation Guide:

  • High Correlation (

    
    ):  Studies consistently show that MCMOP correlates strongly with total DIDP intake because it captures the major elimination pathway.
    
  • Low Correlation with MiDP: Correlations using MiDP are often weaker (

    
    ) due to background noise and rapid elimination fluctuations.
    
Reference Values (General Population)
  • Limit of Detection (LOD): Modern methods should achieve LODs < 0.5 ng/mL.

  • 95th Percentile (NHANES): Typical values in general populations range from 5–20 ng/mL, whereas occupational exposure can exceed 100 ng/mL.

References

  • Koch, H. M., et al. (2012). "Di-isodecyl phthalate (DIDP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DIDP." Archives of Toxicology.

    • Key Finding: Established the molar excretion fractions ( ) and identified MCMOP (cx-MiDP) as the major urinary metabolite.
  • Calafat, A. M., et al. (2015). "Biomonitoring of phthalates: trends and challenges." International Journal of Hygiene and Environmental Health.

    • Key Finding: Validated the use of oxidative metabolites for long-chain phthalates to avoid contamin
  • Silva, M. J., et al. (2007). "Urinary metabolites of di-isodecyl phthalate in rats." Toxicology.

    • Key Finding: Characterized the specific isomers of DIDP metabolites, including the carboxy-deriv
  • CDC (Centers for Disease Control and Prevention). "National Report on Human Exposure to Environmental Chemicals."

    • Key Finding: Provides reference ranges for MCMOP (listed as MCNP or cx-MiDP)

Sources

Validating analytical methods for Mono(7-carboxy-2-methyloctyl) phthalate according to FDA/EMA guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: Analytical Strategies for Mono(7-carboxy-2-methyloctyl) Phthalate (MCMOP/MCiNP)

Executive Summary

This compound (MCMOP) , frequently abbreviated in literature as MCiNP (Mono-carboxy-isononyl phthalate), is the primary oxidative metabolite and biomarker for Di-isodecyl phthalate (DIDP) exposure. As regulatory bodies (FDA, EMA, EFSA) shift focus from parent compounds to specific oxidized metabolites for accurate exposure assessment, the validation of robust analytical methods is critical.

The Verdict: While Gas Chromatography-Mass Spectrometry (GC-MS) offers superior isomeric resolution, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the validated industry standard for MCMOP analysis in biological matrices. Its ability to analyze polar carboxylated metabolites without derivatization, coupled with high throughput and sensitivity (LOQ < 1 ng/mL), makes it the only viable choice for high-volume biomonitoring and pharmacokinetic studies compliant with FDA Bioanalytical Method Validation (2018) and ICH M10 (2022) guidelines.

The Analyte & Regulatory Context

MCMOP is not a simple mono-ester; it is a secondary metabolite formed via


-oxidation of the alkyl side chain of Mono-isodecyl phthalate (MiDP).
  • Parent Compound: Di-isodecyl phthalate (DIDP) – A complex mixture of C10-branched isomers.[1]

  • Target Analyte: MCMOP (C18H24O6, MW: 336.38).

  • Biological Relevance: Unlike the parent DIDP, MCMOP is excreted in urine largely as a glucuronide conjugate.

  • Critical Validation Challenge: Because DIDP is an isomeric mixture, MCMOP presents as a cluster of peaks rather than a single sharp peak. Validation must define integration parameters for this "isomer cluster" to ensure reproducibility.

Comparative Methodology: LC-MS/MS vs. Alternatives

The following table objectively compares the three primary analytical approaches.

FeatureLC-MS/MS (Recommended) GC-MS (Alternative) HPLC-UV (Obsolete)
Principle ESI Negative Mode; MRMEI Ionization; SIM ModeUV Absorbance (254 nm)
Sample Prep Enzymatic Deconjugation + SPEDeconjugation + SPE + Derivatization LLE or SPE
Derivatization None Required Mandatory (Methylation/Silylation)None
Sensitivity (LOQ) Excellent (0.1 - 1.0 ng/mL)Good (1 - 10 ng/mL)Poor (>100 ng/mL)
Selectivity High (Mass transitions)High (Chromatographic resolution)Low (Matrix interference)
Throughput High (10-12 min run)Low (30+ min run + derivatization)Medium
Polarity Suitability Ideal for polar acids (MCMOP)Poor (Requires blocking polar groups)Moderate

Expert Insight: The requirement for derivatization in GC-MS introduces two critical failure points: incomplete reaction of the sterically hindered carboxylic acid and thermal degradation of the phthalate ester in the injector port. LC-MS/MS is the only "Fit-for-Purpose" method for regulatory submission.

Recommended Protocol: LC-MS/MS Workflow

This protocol is designed to meet ICH M10 standards.

A. Sample Preparation (Urine/Plasma)[2]
  • Thawing: Thaw samples at room temperature; vortex mix.

  • Deconjugation (CRITICAL):

    • Add 20 µL

      
      -Glucuronidase  (E. coli K12 or Helix pomatia) to 200 µL sample.
      
    • Add 50 µL Ammonium Acetate buffer (pH 6.5).

    • Incubate at 37°C for 90 minutes. Note: MCMOP is excreted >90% as a glucuronide. Failure here leads to massive underestimation.

  • Internal Standard: Spike with

    
    -MCMOP  or d4-MCMOP . Do not use external calibration.
    
  • Solid Phase Extraction (SPE):

    • Cartridge: Polymeric Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB).

    • Wash: 5% Methanol.

    • Elute: Methanol (for HLB) or 2% Formic Acid in Methanol (for WAX).

  • Reconstitution: Evaporate to dryness and reconstitute in 100 µL Mobile Phase A:B (90:10).

B. Instrumental Parameters
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100x2.1mm). Why? High surface area separates the isomer cluster from matrix interferences.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 8 minutes.

  • MS Source: Electrospray Ionization (ESI), Negative Mode.[1]

C. MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Role
MCMOP 335.1149.0Quantifier (Phthalate core)
MCMOP 335.1121.0Qualifier (Benzoate)
IS (

)
339.1153.0Internal Standard

Visualizing the Workflow

The following diagram outlines the optimized validated workflow for MCMOP analysis.

MCMOP_Workflow cluster_QC Quality Control Checks start Biological Sample (Urine/Serum) deconj Enzymatic Deconjugation (Beta-Glucuronidase, 37°C, 90min) start->deconj Add Buffer spe Solid Phase Extraction (SPE) Polymeric WAX/HLB deconj->spe Hydrolyzed Sample lc UHPLC Separation (C18 Column, Gradient Elution) spe->lc Clean Extract ms MS/MS Detection (ESI-, MRM 335->149) lc->ms Separated Isomers data Data Processing (Isomer Cluster Integration) ms->data Raw Chromatogram is Internal Standard (13C4-MCMOP) is->deconj Spike Before Incubation blank Phthalate-Free Blank Check blank->start Parallel Run

Caption: Figure 1. Optimized LC-MS/MS workflow for MCMOP quantification, highlighting the critical enzymatic deconjugation step.

Validation Criteria (FDA/EMA/ICH M10)

To validate this method, you must demonstrate the following performance metrics.

ParameterRegulatory Requirement (ICH M10)Experimental Target for MCMOP
Selectivity No interference >20% of LLOQ in 6 individual sources.Challenge: Phthalates are ubiquitous lab contaminants. Use glass, not plastic.
Linearity

; back-calculated stds within ±15%.
Range: 0.5 – 500 ng/mL.
Accuracy Mean % Nominal: ±15% (±20% at LLOQ).Typical result: 92-108%.
Precision CV:

(

at LLOQ).
Intra-day CV often <8% with IS.
Matrix Effect IS-normalized Matrix Factor (MF) CV

.
Critical: Urine varies widely. IS must compensate for ion suppression.
Recovery Consistent across range (need not be 100%).Typically >80% with SPE.
Validation Decision Logic

Validation_Logic start Start Validation Run cal Calibration Curve (R² > 0.99?) start->cal qc QC Samples (Low, Med, High) cal->qc Yes fail Run Rejected Check IS & Deconjugation cal->fail No acc Accuracy Within ±15%? qc->acc prec Precision CV < 15%? acc->prec Yes acc->fail No pass Run Accepted prec->pass Yes prec->fail No

Caption: Figure 2. Decision tree for accepting analytical runs based on FDA/ICH M10 criteria.

Troubleshooting & Senior Scientist Insights

  • The "Blank" Problem: Phthalates are everywhere (solvents, pipette tips, caps).

    • Solution: Bake all glassware at 400°C for 4 hours. Use HPLC-grade water washed with hexane. Run a "System Blank" before every sequence.

  • Isomer Integration: MCMOP is a mixture. The chromatogram will show a "hump" or multiple unresolved peaks.

    • Protocol: Define a retention time window (e.g., 4.5 – 6.0 min) and integrate the entire area under the cluster. Do not attempt to quantify single peaks within the cluster unless you have individual isomer standards (which are rarely available).

  • Carryover: The lipophilic nature of the phthalate chain causes stickiness.

    • Solution: Use a needle wash of 50:50 Isopropanol:Acetone.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Phthalates and Phthalate Alternative Metabolites. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Silva, M. J., et al. (2007). Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Mono(7-carboxy-2-methyloctyl) phthalate (MCMOP), a metabolite of certain phthalates used in a variety of industrial applications. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Compound: this compound (MCMOP)

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C18H24O6[3]
Molecular Weight 336.38 g/mol [3]
Class Benzoic acid esters[1]

Pre-Disposal Safety and Risk Assessment

Before beginning any disposal procedure, a thorough risk assessment is crucial. This involves identifying the hazards associated with MCMOP and any solvents it may be dissolved in. Often, analytical standards of MCMOP are supplied in a solvent such as Methyl tert-butyl ether (MTBE).[4][5] MTBE is a highly flammable liquid and vapor that can cause skin irritation.[4]

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling MCMOP and its waste, the following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of MCMOP waste. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process.

  • Aqueous Waste: If MCMOP is in an aqueous solution, it should be collected in a designated, leak-proof container labeled "Aqueous Hazardous Waste."

  • Solvent-Based Waste: If MCMOP is dissolved in a solvent like MTBE, it must be collected in a separate, clearly labeled "Solvent Hazardous Waste" container.[4][5] Do not mix aqueous and solvent-based waste streams.

  • Solid Waste: Any solid materials contaminated with MCMOP, such as pipette tips, gloves, or absorbent pads, should be collected in a designated, sealed container labeled "Solid Hazardous Waste."

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • Any other chemical constituents, including solvents and their approximate concentrations.

  • The date the waste was first added to the container.

  • The responsible researcher's name and contact information.

Step 3: Storage of Waste

Waste containers should be stored in a designated, well-ventilated area, away from sources of ignition if flammable solvents are present. Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks or spills.

Step 4: Final Disposal

The ultimate disposal of MCMOP waste must be conducted through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don PPE: Wear appropriate PPE as outlined in Section 2.

  • Contain and Absorb: Use a chemical spill kit with appropriate absorbent materials to contain and absorb the spill.

  • Clean the Area: Once the spill is absorbed, decontaminate the area with a suitable cleaning agent.

  • Dispose of Waste: Collect all contaminated materials in a sealed hazardous waste container and label it appropriately.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Contact your institution's EHS or emergency response team.

  • Provide Information: Be prepared to provide information about the spilled material, including its name, quantity, and any associated hazards.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process for the proper segregation and disposal of MCMOP waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal A MCMOP Waste Generated B Is the waste primarily aqueous or solvent-based? A->B C Collect in 'Aqueous Hazardous Waste' Container B->C Aqueous D Collect in 'Solvent Hazardous Waste' Container B->D Solvent-based E Is there contaminated solid waste? C->E D->E F Collect in 'Solid Hazardous Waste' Container E->F Yes G Store in designated waste accumulation area E->G No F->G H Arrange for pickup by licensed hazardous waste contractor G->H

Figure 1: Decision workflow for MCMOP waste segregation and disposal.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By following the procedures outlined in this guide, researchers can ensure the safety of their laboratory personnel, protect the environment, and maintain compliance with all relevant regulations. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

  • Exposome-Explorer. Mono-carboxy-isodecyl phthalate (cx-MiDP) (Compound). [Link]

  • U.S. Environmental Protection Agency (EPA). Risk Management for Phthalates. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.